4-Methyl-3-(4-phenoxybenzoyl)pyridine chemical structure and physicochemical properties
4-Methyl-3-(4-phenoxybenzoyl)pyridine chemical structure and physicochemical properties
An In-depth Technical Guide to 4-Methyl-3-(4-phenoxybenzoyl)pyridine
Introduction
4-Methyl-3-(4-phenoxybenzoyl)pyridine is a complex heterocyclic compound featuring a pyridine core, which is a fundamental scaffold in numerous biologically active molecules and functional materials. This molecule is characterized by a 4-methyl substitution and a 3-benzoyl group, where the phenyl ring of the benzoyl moiety is further substituted with a phenoxy group. This arrangement results in a diaryl ketone structure tethered to a methylated pyridine ring, suggesting a rich chemical profile and potential for diverse applications, particularly in medicinal chemistry and materials science.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates available information on the molecule's structure, proposes its physicochemical properties, outlines a detailed and reasoned synthetic protocol, and discusses potential areas for future investigation. By grounding the discussion in established chemical principles, this document provides a foundational understanding of 4-Methyl-3-(4-phenoxybenzoyl)pyridine.
Molecular Identity and Structure
The structural identity of a compound is the cornerstone of all further chemical and biological investigation. This section details the precise atomic arrangement and key identifiers for 4-Methyl-3-(4-phenoxybenzoyl)pyridine.
Chemical Structure
The molecule consists of a central pyridine ring. A methyl group (-CH₃) is attached at the 4-position. A 4-phenoxybenzoyl group is attached at the 3-position. This group comprises a carbonyl bridge (C=O) linking the pyridine ring to a phenyl ring, which in turn is connected via an ether linkage to another phenyl group.
Caption: 2D Chemical Structure of 4-Methyl-3-(4-phenoxybenzoyl)pyridine.
Nomenclature and Identifiers
Precise identification is critical for database searches and regulatory purposes.
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IUPAC Name : (4-methylpyridin-3-yl)(4-phenoxyphenyl)methanone
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Molecular Formula : C₁₉H₁₅NO₂
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Molecular Weight : 289.34 g/mol [1]
Physicochemical Properties
While experimental data for this specific molecule is scarce, its properties can be predicted based on its structural components. These predictions provide a baseline for experimental design, such as selecting appropriate solvent systems for reactions or analytical methods.
| Property | Value/Prediction | Source/Rationale |
| Appearance | White to off-white solid | Expected for a multi-ring aromatic ketone of this molecular weight. |
| Molecular Weight | 289.34 g/mol | Calculated from the molecular formula C₁₉H₁₅NO₂.[1] |
| Melting Point | Not Available | Expected to be a crystalline solid with a defined melting point, likely >100 °C. |
| Boiling Point | Not Available | High boiling point expected due to molecular size and polarity; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Water: Poorly solubleOrganic Solvents: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). | The large, nonpolar aromatic structure dominates, while the pyridine nitrogen and ketone offer slight polarity. |
| pKa (Conjugate Acid) | ~4.5 - 5.5 | The basicity of the pyridine nitrogen is reduced by the electron-withdrawing effect of the adjacent benzoyl group. For comparison, the pKa of the 4-methylpyridinium ion is 5.98.[2][3] |
| logP | >3.0 | Predicted to be highly lipophilic due to the extensive aromatic system. |
Proposed Synthesis and Rationale
A validated synthesis for 4-Methyl-3-(4-phenoxybenzoyl)pyridine is not published in readily accessible literature. However, a robust and logical synthetic route can be designed based on the well-established Friedel-Crafts acylation reaction. This approach is a cornerstone of aromatic ketone synthesis.
Retrosynthetic Analysis
The key bond for disconnection is the carbonyl-carbon to pyridine-carbon bond. This disconnection reveals 4-methylpyridine and a 4-phenoxybenzoyl acylium ion equivalent, which points directly to a Friedel-Crafts acylation strategy using 4-phenoxybenzoyl chloride as the acylating agent.
Proposed Synthetic Pathway
The proposed two-step synthesis involves the preparation of the acylating agent followed by the key acylation reaction.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is designed to be self-validating by including detailed steps for reaction setup, monitoring, work-up, and purification.
Step 1: Synthesis of 4-Phenoxybenzoyl Chloride
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Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas), add 4-phenoxybenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂, 2.0-3.0 eq) as both reagent and solvent. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
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Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. DMF acts as a catalyst for this transformation.
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Reaction : Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
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Isolation : After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-phenoxybenzoyl chloride is often used directly in the next step without further purification.
Step 2: Friedel-Crafts Acylation
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Reaction Setup : In a separate, oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an anhydrous, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0 °C in an ice bath.
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Causality: The reaction must be anhydrous as AlCl₃ reacts violently with water. An inert atmosphere prevents moisture contamination. Cooling is essential to control the initial exothermic reaction upon addition of the reactants.
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Reagent Addition : To the cooled AlCl₃ suspension, add 4-methylpyridine (1.0 eq) dropwise. A complex will form. Following this, add a solution of 4-phenoxybenzoyl chloride (from Step 1, 1.1 eq) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
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Causality: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride, activating it for electrophilic attack on the electron-rich pyridine ring. The reaction is directed to the 3-position, which is ortho to the activating methyl group and meta to the deactivating ring nitrogen.
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Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
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Work-up and Quenching : Once the reaction is complete, cool the mixture again to 0 °C and slowly and carefully pour it over crushed ice. This hydrolyzes the aluminum complexes and quenches the reaction.
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Causality: The quenching step is highly exothermic and must be performed with caution. It breaks up the product-catalyst complex, making the product extractable.
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Extraction : Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes to yield the pure 4-Methyl-3-(4-phenoxybenzoyl)pyridine.
Spectroscopic Characterization (Predicted)
Experimental validation of the final product's structure is paramount. The following are the expected spectroscopic signatures for 4-Methyl-3-(4-phenoxybenzoyl)pyridine.
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¹H NMR :
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Pyridine Protons : Three distinct signals in the aromatic region (~δ 7.0-8.7 ppm). The proton at the 2-position will likely appear as a singlet or a narrow doublet, the proton at the 5-position as a doublet, and the proton at the 6-position as a doublet.
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Aromatic Protons : Multiple signals in the aromatic region (~δ 6.9-7.8 ppm) corresponding to the two phenyl rings. The protons on the phenoxy-substituted ring will show a characteristic AA'BB' system (two doublets).
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Methyl Protons : A sharp singlet at ~δ 2.3-2.6 ppm, corresponding to the -CH₃ group.
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¹³C NMR :
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Carbonyl Carbon : A signal in the downfield region at ~δ 190-195 ppm.
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Aromatic Carbons : Numerous signals between ~δ 115-165 ppm corresponding to the 17 aromatic carbons of the pyridine and two phenyl rings.
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Methyl Carbon : A signal in the upfield region at ~δ 20-25 ppm.
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Infrared (IR) Spectroscopy :
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C=O Stretch : A strong, sharp absorption band around 1660-1680 cm⁻¹ characteristic of a diaryl ketone.
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C-O-C Stretch : Absorption bands around 1200-1250 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) for the aryl ether linkage.
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C-H Aromatic/Aliphatic Stretches : Bands above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic methyl).
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Mass Spectrometry (MS) :
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The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 289.34 or 290.35, respectively, confirming the molecular weight.
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Potential Applications and Future Research Directions
While no specific biological activities or applications have been reported for 4-Methyl-3-(4-phenoxybenzoyl)pyridine, its structure contains several pharmacophores that suggest potential utility in drug discovery.
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Medicinal Chemistry : The pyridine ring is a privileged scaffold found in numerous approved drugs.[4][5] The diaryl ketone motif is also present in various biologically active compounds. This molecule could serve as a starting point for developing novel inhibitors of enzymes like kinases or for targeting G-protein coupled receptors (GPCRs).
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Materials Science : Aromatic ketones are known photoinitiators. The specific substitution pattern may impart unique photophysical properties, making it a candidate for investigation in polymer science or organic electronics.
Future research should focus on the efficient synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, screening for biological activity across various assays would be a logical step to uncover its therapeutic potential.
References
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Rieke Metals, Inc. (n.d.). 4-Methyl-3-(4-phenoxybenzoyl)pyridine. Retrieved from Rieke Metals Products & Services. [Link]
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Arshad, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Stenutz. (n.d.). 4-(4-methylbenzoyl)pyridine. Retrieved from Stenutz. [Link]
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The Good Scents Company. (n.d.). 4-benzyl pyridine. Retrieved from The Good Scents Company. [Link]
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Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from Wikipedia. [Link]
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Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from The Baran Laboratory, Scripps Research. [Link]
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US EPA. (2026, February 14). IUPAC - List Details. Retrieved from US EPA Substance Registry Services. [Link]
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PubChem. (n.d.). 4-Benzoylpyridine. Retrieved from National Center for Biotechnology Information. [Link]
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MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from MDPI. [Link]
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PMC. (n.d.). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from National Center for Biotechnology Information. [Link]
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